molecular formula C23H19N3O6S B264118 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B264118
M. Wt: 465.5 g/mol
InChI Key: VGNZNOMGMVJTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the chromenopyrrole family and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting specific enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, the compound has exhibited anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential applications in various fields of research, its relatively low toxicity, and its easy synthesis. However, the limitations of using the compound in lab experiments include its limited solubility in water and the lack of knowledge regarding its mechanism of action.

Future Directions

There are several future directions for research involving 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Some of these include:
1. Investigating the compound's potential as a fluorescent probe for imaging applications.
2. Studying the compound's mechanism of action to better understand its biological effects.
3. Synthesizing and studying analogs of the compound to explore their potential applications.
4. Investigating the compound's potential as a drug candidate for the treatment of various diseases.
5. Studying the compound's interactions with specific enzymes and signaling pathways to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. The compound is synthesized by the condensation of 3,4-dimethoxybenzaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting intermediate is then subjected to cyclization with malononitrile and ethyl cyanoacetate. The final product is obtained by the hydrolysis of the cyano group.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential applications in various scientific research fields. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.

properties

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O6S/c1-11-24-25-23(33-11)26-19(12-5-8-15(30-3)17(9-12)31-4)18-20(27)14-7-6-13(29-2)10-16(14)32-21(18)22(26)28/h5-10,19H,1-4H3

InChI Key

VGNZNOMGMVJTIU-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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